REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](C(=O)C)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].ClC1C=CC=C(C(OO)=[O:21])C=1.O[Li].O.O>C(Cl)Cl.CO>[F:1][C:2]1[CH:3]=[C:4]([OH:21])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)C(C)=O
|
Name
|
|
Quantity
|
89 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solution was washed with saturated aqueous Na2CO3
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of SiO2 (CH2Cl2 as eluent)
|
Type
|
CUSTOM
|
Details
|
finally chromatographed (SiO2; hex:EtOAc 4:1)
|
Type
|
CUSTOM
|
Details
|
to give the crude product (3′-fluoro-4′-methoxy phenyl acetate; 63 g)
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between excess aqueous 1 M HCl and EtOAc (aqueous layer pH˜3)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |